molecular formula C22H19N3O6 B2372089 Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate CAS No. 899970-50-4

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2372089
CAS No.: 899970-50-4
M. Wt: 421.409
InChI Key: AVJKNKCAFWZJNT-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves a multi-step process. The initial step often includes the nitration of benzyl derivatives to introduce the nitro group. This is followed by the formation of the dihydropyridine ring through a series of condensation reactions. The final steps involve the esterification and amidation reactions to introduce the ethyl and carboxamido groups, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-nitrobenzoate
  • Ethyl 4-aminobenzoate
  • Ethyl 4-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Uniqueness

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is unique due to the presence of both a nitrobenzyl group and a dihydropyridine ring.

Properties

IUPAC Name

ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKNKCAFWZJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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